molecular formula C13H10BrN3O B14218630 4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol CAS No. 827602-67-5

4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol

Cat. No.: B14218630
CAS No.: 827602-67-5
M. Wt: 304.14 g/mol
InChI Key: KMEDLVMTFCOGHW-UHFFFAOYSA-N
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Description

4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol is a compound that features a brominated imidazo[4,5-b]pyridine core linked to a phenol group. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol typically involves the formation of the imidazo[4,5-b]pyridine core followed by bromination and subsequent coupling with a phenol derivative. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring . Bromination is then achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves coupling the brominated imidazo[4,5-b]pyridine with a phenol derivative using a suitable base such as potassium carbonate in a polar solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Quinones

    Reduction: Reduced imidazo[4,5-b]pyridine derivatives

    Substitution: Substituted imidazo[4,5-b]pyridine derivatives

Mechanism of Action

The mechanism of action of 4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol is unique due to its specific substitution pattern and the presence of both a brominated imidazo[4,5-b]pyridine core and a phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

827602-67-5

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

4-[(6-bromoimidazo[4,5-b]pyridin-1-yl)methyl]phenol

InChI

InChI=1S/C13H10BrN3O/c14-10-5-12-13(15-6-10)16-8-17(12)7-9-1-3-11(18)4-2-9/h1-6,8,18H,7H2

InChI Key

KMEDLVMTFCOGHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C2C=C(C=N3)Br)O

Origin of Product

United States

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